molecular formula C15H10O2 B1215166 1-Anthracenecarboxylic acid CAS No. 607-42-1

1-Anthracenecarboxylic acid

Cat. No.: B1215166
CAS No.: 607-42-1
M. Wt: 222.24 g/mol
InChI Key: CCFAKBRKTKVJPO-UHFFFAOYSA-N
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Description

1-Anthracenecarboxylic acid is an organic compound with the molecular formula C15H10O2. It is a derivative of anthracene, characterized by the presence of a carboxyl group (-COOH) attached to the first carbon of the anthracene ring system. This compound is known for its aromatic properties and is typically found as a white or light yellow crystalline solid .

Scientific Research Applications

1-Anthracenecarboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

  • Skin Irritation : It can cause skin irritation (H315) .
  • Eye Irritation : Exposure may lead to serious eye irritation (H319) .
  • Safety Precautions : Handle with care, wear protective gloves, and seek medical attention if needed .

Future Directions

: TCI AMERICA - 1-Anthracenecarboxylic Acid

Biochemical Analysis

Biochemical Properties

1-Anthracenecarboxylic acid plays a significant role in biochemical reactions, particularly in the context of photochemical and photomechanical studies. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, this compound can undergo photodimerization, a process where two molecules of the compound form a dimer upon exposure to light. This reaction is facilitated by enzymes that can absorb and utilize light energy. Additionally, this compound can interact with proteins that have binding sites for aromatic compounds, leading to changes in protein conformation and function .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation. Furthermore, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. The compound can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, this compound can inhibit the activity of enzymes involved in the synthesis of nucleic acids, leading to a decrease in DNA and RNA production. Additionally, the compound can activate enzymes that are involved in the breakdown of cellular components, promoting cellular turnover and renewal .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade upon prolonged exposure to light and heat. This degradation can lead to the formation of by-products that may have different biological activities. Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can promote beneficial effects such as enhanced cellular function and protection against oxidative stress. At high doses, this compound can exhibit toxic effects, including cellular damage and inflammation. Studies have identified threshold doses beyond which the compound’s adverse effects become pronounced, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of aromatic compounds. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated derivatives. These metabolites can further participate in conjugation reactions, resulting in the formation of water-soluble products that can be excreted from the body. The interaction of this compound with metabolic enzymes can also influence the levels of other metabolites, thereby affecting overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it can exert its biological effects. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound can be found in the endoplasmic reticulum and Golgi apparatus, where it can affect protein synthesis and processing .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Anthracenecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of anthracene with chloroform in the presence of a strong base, followed by hydrolysis to yield the carboxylic acid . Another method includes the oxidation of 1-methylanthracene using potassium permanganate, which subsequently forms this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. The use of catalysts and controlled reaction conditions ensures high yield and purity of the product. The specific details of these industrial methods are proprietary and vary among manufacturers .

Chemical Reactions Analysis

Types of Reactions: 1-Anthracenecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 9-Anthracenecarboxylic acid
  • 2-Anthracenecarboxylic acid
  • Anthraquinone
  • 1-Anthraquinone

Comparison: 1-Anthracenecarboxylic acid is unique due to the position of the carboxyl group on the first carbon of the anthracene ring. This positioning influences its chemical reactivity and physical properties. For example, 9-anthracenecarboxylic acid, with the carboxyl group on the ninth carbon, exhibits different reactivity patterns and is often used in different applications, such as photomechanical materials . Anthraquinone, another related compound, is primarily used in dye production and has distinct oxidation properties compared to this compound .

Properties

IUPAC Name

anthracene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-15(17)13-7-3-6-12-8-10-4-1-2-5-11(10)9-14(12)13/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFAKBRKTKVJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209512
Record name Anthracene-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607-42-1
Record name 1-Anthracenecarboxylic acid
Source CAS Common Chemistry
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Record name Anthracene-1-carboxylic acid
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Record name Anthracene-1-carboxylic acid
Source EPA DSSTox
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Record name 1-Anthracenecarboxylic Acid
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Synthesis routes and methods

Procedure details

To a 5 L 3-neck flask fitted with condenser, thermometer, and overhead stirrer was added 9,10-dihydro-9,10-dioxo-1-anthracenecarboxylic acid (15A, 90 g, 0.357 mol), Zn dust (Mallinckrodt, 250 g, 3.82 mol), CuSO4.5H2O (Mallinckrodt, 5 g), and 28% NH4OH (Mallinckrodt, 2500 mL). The mixture was heated slowly. A dark-red solution occured as the temperature reched 85°. After 3.5 h, the color of the solution faded to yellow. The reaction was heated an additional 1 H, cooled and the excess Zn removed by filtration. The filter cake was washed with more NH4OH solution (100 mL) and then discarded. The filtrate was carefully acidified to pH 1 with conc. HCl (added in portions over 1 h) affording a light-green precipitate, which was separated by filtration. The solid was washed with H2O (200 mL) and then recrystallized 1× from methoxyethanol/H2O (containing 1% conc. HCl), filtered and dried at 75°, to give 65 g (82%) of 1-anthracenecarboxylic acid mp 249°-250°, (C, H), (lit. mp 245°, Chemistry of Carbon Compounds IIIb, edited by E. H. Rodd, 1373 (1956), Elsevier, New York).
Quantity
90 g
Type
reactant
Reaction Step One
[Compound]
Name
CuSO4.5H2O
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
250 g
Type
catalyst
Reaction Step One
Name
Quantity
2500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 1-anthracenecarboxylic acid be used to modify the surface properties of single-walled carbon nanotubes (SWCNTs)?

A1: Yes, this compound can be used to modify the surface of SWCNTs. The carboxylic acid group facilitates the interaction with the SWCNTs, leading to their functionalization. This modification enhances the dispersibility of SWCNTs in deionized water. [] This improved dispersibility is crucial for applications such as the fabrication of conductive thin films using techniques like spray-coating. []

Q2: Does the functionalization of SWCNTs with this compound significantly alter the structure of the nanotubes?

A2: According to spectroscopic studies, including UV-Vis-NIR, fluorescence, and Raman spectroscopy, functionalizing SWCNTs with this compound does not induce significant structural changes. [] The mild functionalization method employed suggests minimal damage to the SWCNT structure during the modification process. []

Q3: Can the properties of liquid crystal systems be influenced by incorporating this compound?

A3: Yes, the incorporation of this compound into liquid crystal systems can significantly impact their properties, particularly regarding photochemical reactions. Research shows that within a matrix of amphiphilic salts composed of chiral amino alcohols and this compound, the photodimerization reaction exhibits high head-to-head selectivity when exposed to UV/vis light. [] This selectivity is significantly enhanced in the liquid crystalline phase compared to isotropic or crystalline phases. [] Furthermore, the specific chiral amino alcohol used and the type of mesophase present can be tuned to control the diastereoselectivity of the photodimerization reaction. [] This control over reaction selectivity highlights the potential of using this compound in designed liquid crystal systems for specific photochemical applications.

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